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molecular formula C13H24O2 B8520517 Ethyl 2,2-dimethylnon-8-enoate CAS No. 190083-35-3

Ethyl 2,2-dimethylnon-8-enoate

Cat. No. B8520517
M. Wt: 212.33 g/mol
InChI Key: XCZYLIVBZRWXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989471B2

Procedure details

A solution of n-BuLi 2.5 M in hexanes (3.79 mL, 9.48 mmol) was added at −78° C. under nitrogen to a solution of diisopropylamine (1.33 mL, 9.46 mmol) in dry THF (10 mL). After 15 min, a solution of ethylisobutyrate (1.0 g, 8.61 mmol) in dry THF (5.0 mL) was slowly added. After 30 min at −78° C., a solution of 7-bromohept-1-ene (1.68 g, 9.47 mmol) in HMPA (2.0 mL) was added drop wise and the reaction mixture was allowed to warm up to room temperature. After 16 h, the reaction mixture was quenched with diluted HCl, extracted with AcOEt, washed with brine, dried (MgSO4), filtered and concentrated. Purification by flash chromatography (DCM/heptane, 2:8) afforded 800 mg (44%) of the title product (51) as a colorless oil. TLC (DCM/hexanes 1/1): Rf=0.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.79 mL
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(N[CH:10]([CH3:12])[CH3:11])(C)C.[CH2:13]([O:15][C:16](=[O:20])C(C)C)[CH3:14].Br[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH:27]=[CH2:28]>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH2:13]([O:15][C:16](=[O:20])[C:10]([CH3:11])([CH3:12])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH:23]=[CH2:22])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
3.79 mL
Type
reactant
Smiles
Name
Quantity
1.33 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.68 g
Type
reactant
Smiles
BrCCCCCC=C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at −78° C.
Duration
30 min
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with diluted HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (DCM/heptane, 2:8)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(CCCCCC=C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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